1-(2-chloroquinolin-3-yl)ethan-1-ol
Description
1-(2-Chloroquinolin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a quinoline scaffold substituted with a chlorine atom at the 2-position and an ethanol group at the 3-position. Its properties can be inferred from structurally related compounds discussed below.
Properties
CAS No. |
94741-37-4 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Substrate Preparation : 2-Chloro-3-acetylquinoline is synthesized via Friedländer condensation, where o-aminobenzaldehyde reacts with acetylacetone under basic conditions.
-
Reduction Step : The acetyl group (-COCH₃) undergoes reduction using NaBH₄, yielding the ethanol moiety (-CH(OH)CH₃).
Grignard Addition to 2-Chloro-3-carbaldehydequinoline
Grignard reagents react with 2-chloro-3-carbaldehydequinoline to form the target alcohol. This method exploits nucleophilic addition to the aldehyde group.
Reaction Mechanism
-
Aldehyde Synthesis : 2-Chloro-3-carbaldehydequinoline is prepared via Vilsmeier-Haack formylation of 2-chloroquinoline.
-
Grignard Reaction : Methylmagnesium bromide (MeMgBr) adds to the aldehyde, followed by acidic workup to yield the secondary alcohol.
Experimental Conditions
-
Solvent : Dry THF
-
Temperature : 0°C to room temperature
-
Workup : Dilute HCl quenching
-
Yield : Estimated 70–85% based on analogous aldehyde reactions.
Friedländer Synthesis with Modified Ketones
The Friedländer quinoline synthesis offers a route to construct the quinoline ring with pre-installed functional groups.
Reaction Mechanism
-
Condensation : o-Aminobenzaldehyde reacts with ethyl acetoacetate in alcoholic NaOH to form 2-chloro-3-acetylquinoline.
-
Reduction : As in Method 1, NaBH₄ reduces the acetyl group.
Key Considerations
-
Chlorination : Post-synthesis chlorination may be required if the starting material lacks the chloro substituent.
-
Yield : Friedländer reactions typically achieve 60–75% efficiency for quinoline derivatives.
Combes Synthesis Using 1,3-Dicarbonyl Compounds
The Combes method condenses arylamines with 1,3-dicarbonyl compounds to form quinoline derivatives.
Reaction Mechanism
-
Condensation : Aniline reacts with acetylacetone to form a β-amino enone intermediate.
-
Cyclization : Heating under acidic conditions induces cyclization, yielding 2-chloro-3-acetylquinoline.
-
Reduction : NaBH₄ reduces the acetyl group.
Limitations
-
Regioselectivity : Competing pathways may reduce yield.
-
Optimization : Requires strict temperature control to avoid side reactions.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
1-(2-Chloroquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include silver nanoparticles, DMSO, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroquinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant antimicrobial activity against various bacteria and fungi.
Industry: The compound is used in the synthesis of photosensitive materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chloro group and ethan-1-ol moiety allow it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)
1-(Pyridin-3-yl)ethan-1-ol
1-(Isoquinolin-3-yl)ethan-1-amine Dihydrochloride
- Structure: Ethanolamine derivative with an isoquinoline group.
- Relevance : Highlights the role of nitrogen-containing heterocycles in modulating solubility and biological activity .
Halogen-Substituted Aryl Ethanol Derivatives
(R)-1-(3-Chlorophenyl)ethan-1-ol
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
Asymmetric Hydrogenation
Kinetic Resolution
- 1-(Benzoxazol-2-yl)ethan-1-ol : DFT studies reveal transition states enabling enantioselective esterification, achieving high stereocontrol .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Ethanol Derivatives
Key Research Findings
Electronic Effects: Chlorine and nitrogen in heteroaromatic systems (e.g., quinoline, pyridine) significantly influence reactivity and stereochemical outcomes in catalytic reductions .
Steric Considerations: Ortho-substituted chloroquinoline derivatives likely exhibit greater steric hindrance than meta- or para-substituted aryl alcohols, affecting reaction kinetics .
Synthetic Challenges: Impurities like 1-(N,N-diethylamino)-2-(3-indolyl)ethan-1-ol highlight the need for precise reaction control in halogenated ethanol syntheses .
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-chloroquinolin-3-yl)ethan-1-ol, and how can reaction conditions be optimized?
The compound can be synthesized via ketone reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, analogous alcohols like (R)-1-(3-chlorophenyl)ethan-1-ol were synthesized with 99% yield using NaBH₄ in methanol at 0°C, achieving 87% enantiomeric purity . Optimization parameters include:
- Solvent selection : Polar solvents (methanol, THF) enhance reducing agent efficiency.
- Temperature control : Reactions at 0–25°C minimize side reactions.
- Catalyst loading : 1.2–2.0 equivalents of reducing agent for complete conversion. Chiral resolution via HPLC (e.g., Chiralpak IC-3 column with hexane/isopropanol) further purifies enantiomers .
Q. Which analytical techniques are essential for characterizing this compound?
A multimodal approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., δ 1.5–2.0 ppm for methyl groups; δ 70–80 ppm for alcohol-bearing carbons) .
- Chiral HPLC : Polysaccharide columns (Chiralcel OD-H) with UV detection at 254 nm confirm enantiomeric purity (>85%) .
- X-ray crystallography : Resolves absolute configuration (e.g., space group P2₁/c for related quinoline derivatives) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 222.0452 for C₁₁H₁₀ClNO) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Asymmetric transfer hydrogenation using chiral Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) achieves >90% enantiomeric excess (ee) in chlorophenyl ethanol derivatives . Key steps:
Q. What experimental models evaluate the pharmacological potential of this compound?
Preclinical protocols include:
- In vitro hemorheology : Blood viscosity assays at 43°C (10⁻⁵ g/mL concentration reduces viscosity by 40%) .
- In vivo antifibrotic studies : Bleomycin-induced pulmonary fibrosis in rats (50 mg/kg daily for 2 weeks) shows histopathological improvement (score: 2.1 vs. 3.8 control) .
- Pharmacokinetics : LC-MS/MS analyzes plasma samples for bioavailability (Tₘₐₓ = 2–4 hrs) .
Q. How do structural modifications influence biological activity?
Systematic structure-activity relationship (SAR) studies reveal:
- Chlorine at position 2 : Enhances electrophilicity, reducing IC₅₀ in anticancer assays (50 μM → 12 μM) .
- Methyl groups : Increase logP by 0.5 units, improving membrane permeability . Computational docking (AutoDock Vina) predicts binding affinities with targets like CYP51 for antifungal activity .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Discrepancies often stem from bioavailability or metabolism. Strategies include:
- Prodrug design : Acetylation of the hydroxyl group improves oral absorption (2.5× AUC increase) .
- Metabolite profiling : LC-HRMS identifies inactivation pathways in hepatic microsomes .
- Tissue distribution : ¹⁴C-labeled compound tracking quantifies target organ exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
